2-(4-Bromophenyl)-2-cyclobutylpropanenitrile
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Overview
Description
2-(4-Bromophenyl)-2-cyclobutylpropanenitrile is an organic compound that features a bromophenyl group attached to a cyclobutylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclobutylpropanenitrile typically involves the reaction of 4-bromobenzyl bromide with cyclobutylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-cyclobutylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclobutylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclobutylpropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-(4-Bromophenyl)ethene-1,1,2-triyl: Contains a similar bromophenyl group but with different substituents.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group attached to a thiazole ring.
Uniqueness
2-(4-Bromophenyl)-2-cyclobutylpropanenitrile is unique due to its combination of a bromophenyl group with a cyclobutylpropanenitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1360551-89-8 |
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Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclobutylpropanenitrile |
InChI |
InChI=1S/C13H14BrN/c1-13(9-15,10-3-2-4-10)11-5-7-12(14)8-6-11/h5-8,10H,2-4H2,1H3 |
InChI Key |
BRZSDTMSHILWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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